Mnk1/2-IN-6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

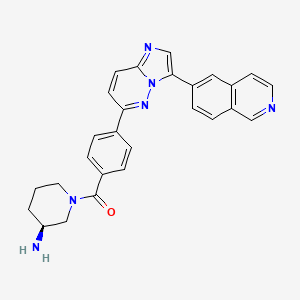

Mnk1/2-IN-6 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown significant potential in inhibiting the activity of MNK1 and MNK2, making it a valuable compound in cancer research and other therapeutic areas .

Preparation Methods

The synthesis of Mnk1/2-IN-6 involves several key steps. The compound is typically synthesized through a series of chemical reactions, including the formation of imidazopyridazine derivatives containing an isoquinoline group. The synthetic route involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product

Chemical Reactions Analysis

Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Mnk1/2-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of MNK1 and MNK2 in mRNA translation. In biology, it is used to investigate the effects of MNK1 and MNK2 inhibition on cellular processes such as cell proliferation, apoptosis, and migration. In medicine, this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and other malignancies. The compound has also been studied for its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment .

Mechanism of Action

Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .

Comparison with Similar Compounds

Mnk1/2-IN-6 is unique in its high selectivity and potency for MNK1 and MNK2. Similar compounds include eFT508, which is also a potent MNK1/2 inhibitor. this compound has shown superior efficacy in certain cancer models. Other similar compounds include MNK-PROTACs, which are designed to selectively degrade MNK kinases. These compounds also target the MNK-eIF4E axis but utilize a different mechanism of action .

Biological Activity

Mnk1/2-IN-6 is a selective inhibitor of the MNK1 and MNK2 kinases, which play crucial roles in various cellular processes, particularly in cancer biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular pathways, and implications for cancer therapy.

Overview of MNK1 and MNK2 Kinases

MNK1 and MNK2 are serine/threonine kinases that phosphorylate eIF4E, a key regulator of mRNA translation. The activation of eIF4E is associated with increased protein synthesis related to cell growth and proliferation, making MNK1/2 critical targets in cancer treatment. Inhibition of these kinases has been shown to suppress oncogenic signaling pathways, thereby reducing tumor growth and metastasis.

This compound exerts its effects primarily through the inhibition of the MNK1/2-eIF4E axis. By blocking the phosphorylation of eIF4E, this compound disrupts the translation of mRNAs that promote tumorigenesis. This results in decreased expression of several oncogenic proteins and enhances the sensitivity of cancer cells to other therapeutic agents.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and HCT116 (colon cancer).

- Results : Treatment with this compound led to a reduction in phosphorylated eIF4E levels and decreased expression of key oncogenic proteins such as cyclin E1 and SNAIL .

In Vivo Studies

In vivo efficacy has been observed in mouse models:

- Tumor Models : Mice bearing xenografts from KIT-mutant melanoma cells showed significant tumor regression following treatment with this compound.

- Dosage : A single oral dose of approximately 12.5 mg/kg resulted in about 70% inhibition of p-eIF4E within 1-2 hours post-administration .

Case Studies

Recent clinical studies highlight the potential therapeutic benefits of Mnk1/2 inhibitors like this compound:

- Study on Melanoma Patients : In a cohort study involving melanoma patients with KIT mutations, those treated with an MNK inhibitor exhibited reduced tumor progression compared to control groups .

Implications for Cancer Therapy

The inhibition of MNK1/2 by compounds like this compound presents a promising avenue for cancer therapy, particularly for tumors characterized by high levels of eIF4E phosphorylation. The ability to enhance the efficacy of existing treatments, such as immunotherapy, suggests that Mnk inhibitors could be integrated into combination therapy regimens.

Properties

Molecular Formula |

C27H24N6O |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone |

InChI |

InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1 |

InChI Key |

RKNGTCDEHZFRSK-QHCPKHFHSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.